Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate
Description
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate (CAS: 1259329-54-8) is a substituted picolinate ester with a molecular formula of C₁₃H₁₁Cl₂N₃O₂ and a molecular weight of 312.15 g/mol . The compound features a pyridin-3-ylmethylamino substituent at the 4-position of the picolinate ring, along with chlorine atoms at the 3- and 6-positions. It is reported to have a purity of ≥95%, though commercial availability is currently discontinued . Its structural uniqueness lies in the combination of a methyl ester, pyridinylmethylamino group, and dichloro substitution, which may influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11Cl2N3O2 |
|---|---|
Molecular Weight |
312.15 g/mol |
IUPAC Name |
methyl 3,6-dichloro-4-(pyridin-3-ylmethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-11(15)9(5-10(14)18-12)17-7-8-3-2-4-16-6-8/h2-6H,7H2,1H3,(H,17,18) |
InChI Key |
IKJRKHUCYWHTJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CN=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate typically involves the reaction of 3,6-dichloropicolinic acid with pyridin-3-ylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification of the carboxylic acid group with methanol is a common step in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that it can bind to specific proteins, affecting their function and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound belongs to a broader class of halogenated picolinates. Key analogs include:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|---|
| Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate | 1259329-54-8 | C₁₃H₁₁Cl₂N₃O₂ | 312.15 | Methyl ester, pyridinylmethylamino, 3,6-dichloro |
| Methyl 4-amino-3,6-dichloropicolinate | 350601-39-7 | C₇H₆Cl₂N₂O₂ | 221.04 | Methyl ester, amino, 3,6-dichloro |
| Ethyl 4-amino-3,5,6-trichloropicolinate | 91867-42-4 | C₈H₆Cl₃N₂O₂ | 284.51 | Ethyl ester, amino, 3,5,6-trichloro |
| 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide | - | C₁₀H₄Cl₄N₄O | 338.00 | Amide, 3,6-dichloro (picolinate), 4,6-dichloro (pyrimidine) |
Key Observations:
- Ester vs. Amide Backbone: The target compound and its picolinate analogs (e.g., Methyl 4-amino-3,6-dichloropicolinate) feature ester groups, while 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide () contains an amide linkage.
- Substituent Effects: The pyridinylmethylamino group in the target compound introduces steric bulk and aromaticity, which may influence binding to biological targets compared to simpler amino substituents in analogs (e.g., Methyl 4-amino-3,6-dichloropicolinate).
- Halogenation Patterns: The 3,6-dichloro substitution in the target contrasts with the 3,5,6-trichloro pattern in Ethyl 4-amino-3,5,6-trichloropicolinate. Increased chlorination may enhance electronegativity and lipophilicity but reduce solubility .
Commercial and Regulatory Status
- The target compound is discontinued, possibly due to synthesis challenges, stability issues, or inferior performance compared to analogs like Ethyl 4-amino-3,5,6-trichloropicolinate (similarity score 0.98) .
- Analogs with higher chlorination (e.g., 3,5,6-trichloro) may offer enhanced herbicidal or antimicrobial activity, driving their preference in agrochemical research .
Biological Activity
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate is a compound of increasing interest in medicinal chemistry and agricultural sciences due to its unique structure and potential biological activities. This article discusses its biological activity, focusing on antimicrobial and anticancer properties, along with the underlying mechanisms, case studies, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C13H11Cl2N3O2
- Molecular Weight : 312.15 g/mol
- Structure : The compound features a picolinate core with dichloro and pyridin-3-ylmethylamino substituents, contributing to its biological activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Mechanism of Action
The antimicrobial effects are believed to result from the inhibition of specific enzymes involved in bacterial cell wall synthesis or protein translation. This interaction disrupts essential cellular processes, leading to cell death.
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. Early investigations demonstrate its cytotoxic effects against several cancer cell lines, including leukemia and myeloma.
Case Studies
- Study on Leukemia Cells : In vitro studies showed that the compound reduced cell viability in leukemia cell lines by inducing apoptosis. Molecular docking analyses indicated that it binds to key proteins involved in cell survival pathways.
- Myeloma Cell Line Evaluation : Another study reported that this compound inhibited growth in myeloma cells and increased the expression of pro-apoptotic genes such as p53 and Bax .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted. The following table summarizes these comparisons:
| Compound Name | Similarity Index |
|---|---|
| Methyl 4-amino-3,6-dichloropicolinate | 0.77 |
| 3-Chloro-6-methylpicolinic acid | 0.75 |
| Dimethyl 3-chloropyridine-2,5-dicarboxylate | 0.74 |
| Methyl 6-chloro-4-methylpicolinate | 0.74 |
| 3-Amino-4,6-dichloropicolinic acid | 0.71 |
The presence of both dichloro and pyridine moieties in this compound may enhance its biological activity compared to other similar compounds.
Future Directions and Research Findings
Ongoing research aims to further elucidate the specific pathways affected by this compound. Studies are focused on:
- Binding Affinity Assessments : Determining how effectively the compound interacts with target enzymes or receptors.
- In Vivo Studies : Evaluating the therapeutic efficacy in animal models to assess potential clinical applications.
- Pharmacokinetics and ADMET Properties : Understanding absorption, distribution, metabolism, excretion, and toxicity profiles to optimize formulations for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
